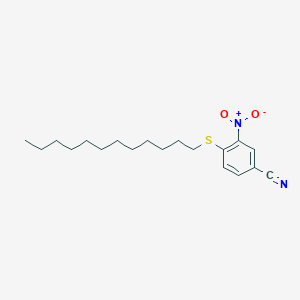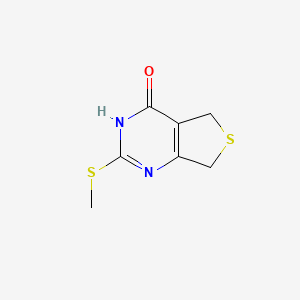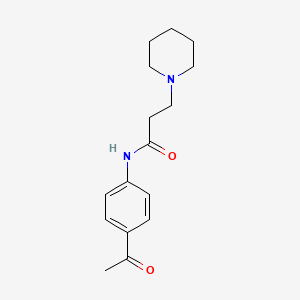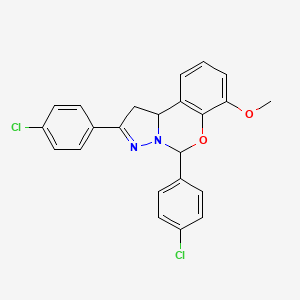![molecular formula C32H24 B11969396 heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene CAS No. 5672-97-9](/img/structure/B11969396.png)
heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptacyclo[126664,1105,10015,20021,26027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene is a complex polycyclic aromatic hydrocarbon This compound is characterized by its intricate structure, which includes multiple fused rings and double bonds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene typically involves multi-step organic synthesis techniques. The process often starts with simpler aromatic compounds, which undergo a series of cyclization and dehydrogenation reactions to form the complex polycyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound is not common due to its complexity and the specialized conditions required for its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
化学反应分析
Types of Reactions
Heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of partially hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce functional groups like halogens, nitro groups, or alkyl chains.
科学研究应用
Heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene has several applications in scientific research:
Chemistry: It is used as a model compound to study the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules can provide insights into the behavior of similar compounds in biological systems.
Industry: Its unique structure makes it a candidate for materials science research, particularly in the development of novel polymers and nanomaterials.
作用机制
The mechanism by which heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene exerts its effects depends on its interaction with other molecules. Its polycyclic structure allows it to engage in π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity for various molecular targets, such as enzymes, receptors, and nucleic acids.
相似化合物的比较
Similar Compounds
- Heptacyclo[27.3.1.12,6.113,17.118,22.07,12.023,28]hexatriaconta-1(33),2(36),3,5,7,9,11,13(35),14,16,18(34),19,21,23,25,27,29,31-octadecaene
- Heptacyclo[16.10.2.24,15.05,14.06,11.019,28.022,27]dotriaconta-1(28),4,6,8,10,12,14,18,20,22,24,26,29,31-tetradecaene
Uniqueness
Heptacyclo[126664,1105,10015,20021,26027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene is unique due to its specific arrangement of fused rings and double bonds, which confer distinct chemical and physical properties
属性
CAS 编号 |
5672-97-9 |
|---|---|
分子式 |
C32H24 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
heptacyclo[12.6.6.64,11.05,10.015,20.021,26.027,32]dotriaconta-1(20),4(32),5,7,9,11(27),14,16,18,21,23,25,28,30-tetradecaene |
InChI |
InChI=1S/C32H24/c1-2-10-22-21(9-1)29-17-18-31-25-13-5-7-15-27(25)32(28-16-8-6-14-26(28)31)20-19-30(22)24-12-4-3-11-23(24)29/h1-16H,17-20H2 |
InChI 键 |
VCCYKNKAQTXXMJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C3C=CC=CC3=C(CCC4=C5C=CC=CC5=C1C6=CC=CC=C46)C7=CC=CC=C27 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B11969315.png)

![4-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11969328.png)
![Phenol, 4-[(2-benzothiazolylthio)methyl]-2,6-bis(1,1-dimethylethyl)-](/img/structure/B11969329.png)



![(5Z)-5-[(3-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969347.png)

![N-{(E)-1-({[3-(1H-Imidazol-1-YL)propyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]ethenyl}-4-methoxybenzamide](/img/structure/B11969368.png)
![methyl (2E)-2-[2-(acetyloxy)benzylidene]-5-(4-tert-butylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969371.png)

![(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969378.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11969379.png)
